molecular formula C9H8Cl2OS B13217829 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one

1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13217829
M. Wt: 235.13 g/mol
InChI Key: UVMLGQUOUJQZPO-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a methylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2,5-dichlorobenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired ethanone compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one
  • 1-(2,5-Dichlorophenyl)-2-(ethylsulfanyl)ethan-1-one
  • 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one

Comparison: 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the specific positioning of the dichlorophenyl and methylsulfanyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and potency in various applications, making it a compound of particular interest for further research and development.

Properties

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H8Cl2OS/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4H,5H2,1H3

InChI Key

UVMLGQUOUJQZPO-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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